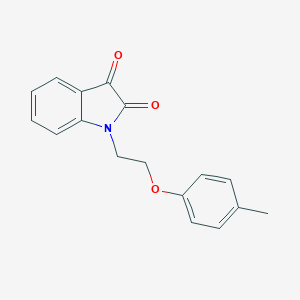

1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)21-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMZPAWWEVCSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 P Tolyloxy Ethyl Indoline 2,3 Dione and Analogous Structural Frameworks

Synthesis of the Indoline-2,3-dione Core Unit

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a foundational component of the target molecule. dergipark.org.tr Its synthesis has been a subject of extensive research, leading to both well-established classical methods and innovative modern techniques.

Established Synthetic Pathways to Isatin

Historically, several named reactions have been the cornerstones of isatin synthesis, providing reliable access to the core structure.

Sandmeyer Isatin Synthesis: This is one of the oldest and most frequently used methods for preparing isatin. chemicalbook.comnih.gov The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This forms an intermediate, isonitrosoacetanilide, which is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield isatin. dergipark.org.trbiomedres.ussynarchive.com

Stolle Synthesis: Considered a robust alternative to the Sandmeyer method, the Stolle synthesis is particularly useful for producing N-substituted isatins. chemicalbook.comirapa.org It involves the reaction of an aniline (or an N-substituted aniline) with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or titanium tetrachloride, to afford the indoline-2,3-dione ring system. dergipark.org.trirapa.org

Bromination and Oxidation of Indole (B1671886): A direct and effective method for converting indoles to isatins involves a one-pot bromination and oxidation sequence. researchgate.net This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent and dimethyl sulfoxide (B87167) (DMSO) as the oxidant. dergipark.org.trrjpbcs.com The reaction is typically stirred at elevated temperatures to facilitate the conversion to the desired isatin product. dergipark.org.trresearchgate.netrjpbcs.com

Modern Advancements in Isatin Core Synthesis

Contemporary research has focused on developing more efficient, safer, and environmentally friendly methods for isatin synthesis. These modern approaches often offer advantages such as milder reaction conditions, higher yields, and the avoidance of harsh or toxic reagents.

Direct Oxidation of Indoles and Oxindoles: A prominent modern strategy is the direct oxidation of readily available indoles or oxindoles. nih.gov Various catalytic systems have been developed for this purpose, including:

Iodine/TBHP Mediated Oxidation: The use of molecular iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant provides an effective route to isatins from indoles. acs.org

Metal-Free Oxidation: An eco-friendly approach involves the oxidation of oxindoles using molecular oxygen (O₂) as the oxidant, facilitated by an additive like tert-butyl nitrite (B80452) (t-BuONO) under mild conditions, avoiding the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

Photocatalytic Aerobic Oxidation: In another green method, indoles can be oxidized using atmospheric oxygen in the presence of a photosensitizer, such as a dicyanopyrazine derivative. nih.govirapa.org

Cyclization-Oxidation Reactions: One-pot procedures that combine cyclization and oxidation steps have been devised. For instance, α-formyl amides can undergo an intramolecular cyclization-oxidation reaction in the presence of pyridinium (B92312) chlorochromate (PCC) to form isatins smoothly. organic-chemistry.org Similarly, α-hydroxy N-arylamides can be converted to isatins using hydrogen peroxide as a clean oxidant under metal-free conditions. organic-chemistry.org

Table 1: Comparison of Selected Isatin Synthesis Methods

| Method | Starting Materials | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Sandmeyer Synthesis | Aniline | Chloral hydrate, Hydroxylamine, H₂SO₄ | Classic, multi-step, reliable for various anilines. | dergipark.org.trbiomedres.ussynarchive.com |

| Stolle Synthesis | Aniline / N-Alkylaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Good for N-substituted isatins. | chemicalbook.comirapa.org |

| Bromination/Oxidation of Indole | Indole | N-Bromosuccinimide (NBS), DMSO | Direct conversion of the indole core. | dergipark.org.trrjpbcs.com |

| Metal-Free Oxidation of Oxindole | Oxindole | O₂, t-BuONO | Environmentally friendly, avoids toxic metals. | organic-chemistry.org |

| I₂/TBHP Oxidation of Indole | Indole | I₂, TBHP | Efficient, metal-free oxidation. | acs.org |

Introduction of the 2-(p-Tolyloxy)ethyl Moiety at the N1-Position of Indoline-2,3-dione

Once the isatin core is synthesized, the next crucial step is the introduction of the specific side chain, 2-(p-tolyloxy)ethyl, at the N1-position of the dione. This is typically achieved through N-alkylation.

Alkylation Strategies for N-Functionalization

N-alkylation is a fundamental transformation for modifying the isatin scaffold, which enhances its stability and serves as a key step in the synthesis of diverse derivatives. nih.gov The general strategy involves the reaction of isatin with an appropriate alkylating agent. conicet.gov.ar

The most common approach is a nucleophilic substitution reaction (SN2). nih.gov The process begins with the deprotonation of the acidic N-H group of the isatin ring using a suitable base. Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). nih.govresearchgate.net This generates the highly conjugated isatin anion, which then acts as a nucleophile. nih.gov Subsequent reaction with an electrophile, such as an alkyl halide, results in the formation of the N-substituted product. conicet.gov.ar For the synthesis of the title compound, the required electrophile would be 1-(2-haloethoxy)-4-methylbenzene . Microwave-assisted N-alkylation has been shown to be an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. nih.govresearchgate.net

Recent advancements have also introduced catalytic methods for N-alkylation, including the use of copper rsc.org or zinc nih.gov catalysts, which can offer high efficiency and control over the reaction.

Reaction Conditions and Catalysis for Ether Linkage Formation

The synthesis of the alkylating agent, 1-(2-haloethoxy)-4-methylbenzene , itself involves the formation of an ether linkage. This is classically achieved through the Williamson ether synthesis . masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of an alcohol or phenol (B47542) with a strong base to form an alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com

To prepare the necessary precursor for the title compound, p-cresol (B1678582) would be treated with a base like sodium hydroxide (B78521) or potassium carbonate to form the corresponding p-methylphenoxide. This nucleophile would then be reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form the desired 1-(2-bromoethoxy)-4-methylbenzene. This reagent can then be used directly in the N-alkylation of isatin as described in section 2.2.1.

While the prompt mentions the use of 2-(p-tolyloxy)quinoline-3-carbaldehyde as a potential precursor, this would imply a more complex and indirect synthetic route, likely involving the Pfitzinger reaction of isatin itself to first build a quinoline (B57606) scaffold, which is then further modified. wikipedia.orgui.ac.idijsr.netresearchgate.net The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

Table 2: General Conditions for N-Alkylation of Isatin

| Component | Examples | Role | Reference |

|---|---|---|---|

| Substrate | Isatin / Substituted Isatin | Nitrogen nucleophile precursor | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, NaH, CaH₂ | Deprotonates the N-H group to form the isatin anion | nih.govresearchgate.nettandfonline.com |

| Alkylating Agent | Alkyl halides (R-X), Alkyl sulfates | Electrophile that adds the alkyl group | nih.gov |

| Solvent | DMF, NMP, DMSO, THF | Polar aprotic solvents are commonly used | nih.govmasterorganicchemistry.com |

| Catalyst (Optional) | CuI, Zinc-ProPhenol complexes, Lewis Acids | Can facilitate the reaction and improve selectivity | rsc.orgnih.govrsc.org |

Green Chemistry Principles in the Synthesis of 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. The synthesis of isatin derivatives has benefited significantly from the application of green chemistry principles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technology has been successfully applied to various steps in the synthesis of isatin derivatives.

For example, the condensation of isatins with various amines to form Schiff bases can be efficiently carried out under microwave irradiation. researchgate.netresearchgate.net Furthermore, the synthesis of complex heterocyclic systems, such as spirooxindoles via 1,3-dipolar cycloaddition, has been shown to be greatly enhanced by microwave assistance. mdpi.com The synthesis of triazole and oxadiazole derivatives has also been effectively achieved using microwave heating, often with improved yields compared to conventional methods. nih.govscielo.org.za

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Several hours | A few minutes | Often significant | researchgate.netresearchgate.net |

| Spirooxindole Synthesis | 3 hours | 5 minutes | Comparable or improved | mdpi.com |

| Triazole/Oxadiazole Synthesis | Hours | 15-20 minutes | Generally better | scielo.org.za |

Solvent-Free and Environmentally Benign Reaction Systems

Reducing or eliminating the use of volatile and hazardous organic solvents is a key goal of green chemistry. Several synthetic methods for isatin derivatives have been developed that operate under solvent-free conditions or in environmentally benign solvents like water.

Solvent-free synthesis of isatin derivatives has been achieved for various reactions, including the synthesis of isatin thioketal derivatives. tandfonline.com These reactions are often carried out by heating the neat reactants, sometimes in the presence of a catalyst. Another green approach is the use of ultrasound irradiation (sonochemistry), which can promote reactions and lead to higher yields and shorter reaction times, as demonstrated in the aldol (B89426) reaction of isatins and ketones. researchtrend.net The use of recyclable catalysts and carrying out reactions in aqueous media are other strategies that align with the principles of green chemistry and have been applied to the synthesis of isatin derivatives. nih.gov

Chemical Reactivity and Mechanistic Insights of 1 2 P Tolyloxy Ethyl Indoline 2,3 Dione Derivatives

Reactivity at the Carbonyl Centers of the Indoline-2,3-dione Ring

The indoline-2,3-dione ring features two distinct carbonyl groups. The C3-ketone is highly electrophilic and serves as the primary site for nucleophilic attack and condensation reactions. calstate.edunih.gov In contrast, the C2-carbonyl, being part of an amide (γ-lactam) linkage, is less reactive towards nucleophiles but can participate in ring-opening reactions under specific conditions, such as alkaline hydrolysis. researchgate.netresearchgate.net

The pronounced electrophilicity of the C3-carbonyl group makes it highly susceptible to attack by a wide range of nucleophiles. nih.gov These reactions are fundamental to the construction of 3-substituted and spiro-oxindole derivatives, which are common motifs in biologically active compounds. nih.govresearchgate.net The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. seejph.com

Key nucleophilic additions at the C3-position include:

Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the C3-carbonyl to form tertiary alcohols. This provides a direct route to 3-alkyl/aryl-3-hydroxyindolin-2-ones.

Aldol (B89426) and Related Condensations: In the presence of a base, active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can attack the C3-carbonyl, often followed by dehydration, to yield 3-ylideneoxindole derivatives. nih.govirapa.org

Reformatsky Reaction: The reaction with α-halo esters in the presence of zinc furnishes β-hydroxy esters.

Wittig Reaction: Phosphorus ylides react with the C3-carbonyl to form 3-alkene-substituted oxindoles, although reactions involving the C2-carbonyl have also been observed with specific ylides. nih.gov

Pudovik Reaction: A three-component reaction of isatins, malononitrile, and dialkylphosphites can lead to the formation of functionalized phosphonate derivatives. nih.gov

Table 1: Examples of Nucleophilic Additions to the C3-Carbonyl of Isatin (B1672199) Derivatives

| Nucleophile Type | Reagent Example | Product Class |

|---|---|---|

| Carbon Nucleophile | Grignard Reagent (R-MgX) | 3-Alkyl/Aryl-3-hydroxyindolin-2-one |

| Carbon Nucleophile | Active Methylene (CH₂(CN)₂) | 3-(Dicyanomethylene)indolin-2-one |

| Carbon Nucleophile | Reformatsky Reagent (BrZnCH₂CO₂Et) | 3-(2-Ethoxy-2-oxoethyl)-3-hydroxyindolin-2-one |

The C3-carbonyl group readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl, followed by dehydration to form a C=N double bond. This pathway is a cornerstone for synthesizing a vast library of isatin-based Schiff bases, hydrazones, and related compounds. seejph.comresearchgate.net

For instance, the reaction of N-substituted isatins with various benzenesulfonohydrazides is a common method to produce indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives. nih.gov Similarly, condensation with aromatic amines is employed to generate N-alkyl-isatin-3-imino aromatic amine compounds. researchgate.net The resulting imines are valuable intermediates for further synthetic elaborations.

Table 2: Products from Condensation of Isatin Derivatives with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline (B41778) (C₆H₅NH₂) | Schiff Base (3-Iminoindole) |

| Hydrazine (B178648) | Hydrazine (H₂NNH₂) | Hydrazone |

| Substituted Hydrazine | Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

| Hydroxylamine (B1172632) | Hydroxylamine (H₂NOH) | Oxime |

| Semicarbazide | Semicarbazide (H₂NNHCONH₂) | Semicarbazone |

Transformations Involving the N1-Substituent: 2-(p-Tolyloxy)ethyl Group

The N1-substituent, a 2-(p-tolyloxy)ethyl group, introduces distinct chemical properties and potential sites for further modification, separate from the reactivity of the isatin core. The N-substituent can significantly influence the biological activity of the molecule. seejph.comnih.gov

The aryl ether linkage within the 2-(p-tolyloxy)ethyl group is generally stable under a wide range of conditions, including many acidic and basic environments. This robustness allows for extensive chemical manipulation of the isatin core without cleaving the N1-substituent. Aryl ethers are known to be resistant to many reducing and oxidizing agents.

Cleavage of this type of ether bond typically requires harsh conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether, usually via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered ethyl carbon. Strong bases are generally ineffective for cleaving aryl ethers unless specific activating groups are present on the aromatic ring.

The N1-substituent offers opportunities for additional chemical diversification:

Ethyl Bridge: The saturated two-carbon ethyl bridge is largely unreactive. Functionalization would likely require free-radical conditions, such as radical halogenation, which may lack selectivity and could potentially interfere with other parts of the molecule.

Tolyloxy Ring: The p-tolyloxy ring is a more promising site for modification. The ether oxygen is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the methyl group, electrophilic attack is directed to the two equivalent ortho positions (relative to the ether linkage). Potential reactions include:

Nitration: Using reagents like nitric acid in sulfuric acid to introduce a nitro group. researchgate.net

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid to install a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. nih.govijrrjournal.com

Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid group.

Cycloaddition Reactions and Heterocycle Annulation Pathways

Isatin and its derivatives are valuable precursors for constructing complex heterocyclic systems, including spiro-heterocycles, through cycloaddition and annulation reactions. researchgate.netresearchgate.net These reactions often leverage the reactivity of the C3-carbonyl group.

A prominent example is the 1,3-dipolar cycloaddition reaction. researchgate.net Azomethine ylides, generated in situ from the condensation of an N-substituted isatin with an α-amino acid (such as L-proline or sarcosine), can react with various dipolarophiles. researchgate.netresearchgate.net When an alkene or alkyne is used as the dipolarophile, this [3+2] cycloaddition reaction leads to the formation of highly functionalized spiro[pyrrolidine-3,3'-oxindoles] or spiro[pyrrolizidine-3,3'-oxindoles]. researchgate.netresearchgate.netnih.gov In these transformations, the 1-(2-(p-Tolyloxy)ethyl) group would remain intact on the oxindole nitrogen, influencing the stereochemical outcome and physical properties of the resulting spiro-heterocycle.

Furthermore, isatin derivatives can undergo ring expansion reactions, providing access to larger ring systems like quinolines and benzodiazepines. irapa.orgresearchgate.net The high electrophilicity of the C3-carbon facilitates these skeletal rearrangements. irapa.org These annulation pathways underscore the utility of the isatin scaffold in generating molecular diversity. nih.gov

Proposed Reaction Mechanisms for Complex Derivative Formation

The indoline-2,3-dione (isatin) scaffold, particularly when N-substituted as in 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione, is a versatile precursor for the synthesis of a wide array of complex heterocyclic derivatives. The reactivity of the C3-carbonyl group, the enolizable C3-position, and the ability of the lactam bond to undergo cleavage provide multiple pathways for intricate molecular constructions. This section outlines plausible reaction mechanisms for the formation of several classes of complex derivatives from N-substituted isatins.

Formation of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives by reacting them with a carbonyl compound in the presence of a base. wikipedia.orgijsr.netyoutube.comresearchgate.netyoutube.com

The proposed mechanism for the Pfitzinger reaction, as applied to an N-substituted isatin like this compound, proceeds as follows:

Base-Catalyzed Hydrolysis: The reaction is initiated by the hydroxide (B78521) ion attacking the C2-carbonyl (amide) carbon of the indoline-2,3-dione ring. This leads to the cleavage of the N1-C2 amide bond, resulting in the formation of a keto-acid intermediate. wikipedia.orgijsr.net

Imine/Enamine Formation: The amino group of the opened ring intermediate then condenses with a carbonyl compound (an aldehyde or ketone). This condensation reaction forms an imine, which can tautomerize to the more stable enamine. wikipedia.orgijsr.net

Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, where the enamine's double bond attacks the keto group. wikipedia.orgijsr.net

Dehydration: The resulting cyclic intermediate subsequently dehydrates to form the aromatic quinoline (B57606) ring, yielding the final quinoline-4-carboxylic acid derivative. wikipedia.orgijsr.net

The general scheme for this reaction is presented below:

Table 1: Reactants and Products in the Pfitzinger Reaction of N-Substituted Isatins

| N-Substituted Isatin Derivative | Carbonyl Compound | Resulting Complex Derivative |

| This compound | Ketone (e.g., Acetone) | 1-(2-(p-Tolyloxy)ethyl)-2-methylquinoline-4-carboxylic acid |

| This compound | Aldehyde (e.g., Benzaldehyde) | 1-(2-(p-Tolyloxy)ethyl)-2-phenylquinoline-4-carboxylic acid |

Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

A powerful method for constructing complex spirocyclic systems is the 1,3-dipolar cycloaddition reaction. In the context of isatin derivatives, this often involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile. nih.govmdpi.comnih.govrsc.orgacs.orgnih.gov

A proposed mechanism for the formation of spiro-pyrrolidinyl-oxindoles from this compound is as follows:

Formation of Azomethine Ylide: The C3-carbonyl group of the N-substituted isatin condenses with an α-amino acid (such as sarcosine or proline). This is followed by a decarboxylation step, which generates a highly reactive 1,3-dipole known as an azomethine ylide. mdpi.comnih.govrsc.org

[3+2] Cycloaddition: The generated azomethine ylide then reacts with a dipolarophile, typically an electron-deficient alkene, in a [3+2] cycloaddition manner. This reaction can proceed through a concerted or a stepwise mechanism to form a five-membered pyrrolidine ring spiro-fused at the C3 position of the oxindole core. nih.govnih.govnih.gov

The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the mode of approach of the dipolarophile. nih.gov

Table 2: Components for the Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

| N-Substituted Isatin Derivative | α-Amino Acid | Dipolarophile | Resulting Complex Derivative |

| This compound | Sarcosine | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,2'-pyrrolidine]-dicarboxylate derivative |

| This compound | Proline | N-Phenylmaleimide | Spiro[indoline-3,2'-pyrrolizidine]-dione derivative |

Formation of Spiro[dihydropyridine-oxindoles] via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. The synthesis of spiro[dihydropyridine-oxindoles] from isatin derivatives is an example of such a process. nih.gov

A plausible mechanism for a three-component reaction involving this compound, an arylamine, and a β-dicarbonyl compound like cyclopentane-1,3-dione is proposed as follows:

Aldol Condensation: The reaction likely begins with an acid-catalyzed aldol-type condensation between the C3-carbonyl of the isatin derivative and the active methylene group of cyclopentane-1,3-dione. nih.gov

Dehydration and Carbocation Formation: The resulting aldol adduct undergoes dehydration to form a vinylogous carbocation intermediate. nih.gov

Michael Addition: The arylamine then acts as a nucleophile and adds to this intermediate in a Michael-type fashion.

Cyclization and Tautomerization: Finally, intramolecular cyclization involving the remaining carbonyl of the dione and the nitrogen of the arylamine, followed by tautomerization, leads to the formation of the spiro-fused dihydropyridine ring.

Table 3: Reactants for the Multicomponent Synthesis of Spiro[dihydropyridine-oxindoles]

| N-Substituted Isatin Derivative | Amine | β-Dicarbonyl Compound | Resulting Complex Derivative |

| This compound | Aniline | Cyclopentane-1,3-dione | Spiro[cyclopentyl-fused dihydropyridine-oxindole] derivative |

| This compound | p-Toluidine | Dimedone | Spiro[dimethyl-cyclohexenyl-fused dihydropyridine-oxindole] derivative |

Structural Modifications and Rational Design Strategies for Indoline 2,3 Dione Derivatives

Exploration of Substituent Effects on the Indoline-2,3-dione Core

The indoline-2,3-dione (isatin) core is a privileged scaffold in drug discovery. The electronic properties of this ring system can be finely tuned by the introduction of various substituents. These modifications can influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. Studies have shown that substituents on the aromatic ring of the isatin (B1672199) core can alter its spectroscopic data, providing insight into the electronic effects at play. researchgate.net

Halogenation (e.g., at C5, C7)

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of the indoline-2,3-dione scaffold is a widely used strategy to modulate a compound's activity. Halogens can alter the electronic distribution, lipophilicity, and metabolic pathways of the parent molecule.

Research has demonstrated that the halogenation of indolines can be directed to specific positions. For instance, while halogenation often occurs at the most electrophilic sites, strong interactions between a halogenase enzyme and a substrate's side chain can direct halogenation to less-activated positions like C5 or C7. nih.gov A highly efficient and regioselective method for the C7 halogenation (chlorination, bromination, and iodination) of N-pyrimidyl indolines has been developed using a Rh(III) catalyst with N-halosuccinimides. researchgate.net This strategy allows for the precise installation of a halogen at the C7 position, which can be a valuable handle for further synthetic transformations. researchgate.net Conversely, other catalytic systems, such as those using [Ru(p-cymene)Cl]₂, have been shown to selectively yield the C5-brominated product. researchgate.net

Table 1: Regioselective Halogenation of Indoline (B122111) Derivatives

| Catalyst/Reagent System | Target Position | Halogen | Yield (%) | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / NBS | C7 | Br | 72% | researchgate.net |

| [RhCp*Cl₂]₂ / NCS | C7 | Cl | 84% | researchgate.net |

| [RhCp*Cl₂]₂ / NIS | C7 | I | 81% | researchgate.net |

| [Ru(p-cymene)Cl]₂ / NBS | C5 | Br | Not specified | researchgate.net |

Methylation and Other Alkyl Substitutions

The addition of methyl or other small alkyl groups to the indoline-2,3-dione core can significantly impact its biological profile. Alkylation can occur at the nitrogen atom (N1) or directly on the carbon framework (e.g., C2, C5). N-methylation of indole (B1671886) systems can be achieved using reagents like dimethyl carbonate, which serves as a more environmentally friendly alternative to traditional methylating agents like methyl iodide. google.com

Palladium-catalyzed reactions have been developed for the direct C-2 methylation of indoles that have a removable N-2-pyrimidyl directing group. rsc.org Substituent effects have been noted to influence the hydrodenitrogenation (HDN) behavior of indole compounds, where the presence of a methyl group on the heterocyclic ring can weaken the hydrogenation ability due to increased spatial requirements. mdpi.com

Table 2: Examples of Methylation Strategies for Indole Derivatives

| Position | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N1 | Dimethyl Carbonate | K₂CO₃, Reflux | N-methyl indole derivative | google.com |

| C2 | CH₃I | Pd(OAc)₂, KF | C2-methyl indole derivative | rsc.org |

Diversification of the N1-Alkyl-Aryl Ether Moiety (e.g., replacing p-Tolyloxy with other aryloxy groups)

This diversification can be achieved by synthesizing a variety of phenol (B47542) derivatives and coupling them to an N1-ethyl halide or equivalent synthon on the indoline-2,3-dione ring. This modular approach allows for the creation of a library of compounds with varied electronic and steric properties. For example, replacing the p-tolyl group with electron-withdrawing groups (e.g., nitrophenyl, halophenyl) or electron-donating groups (e.g., methoxyphenyl) can have profound effects on the molecule's interaction with its biological target. This strategy is a cornerstone of lead optimization in drug discovery.

Design of Hybrid Molecules Incorporating Other Pharmacophoric Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. ekb.egekb.eg This approach aims to create chimeric molecules that can interact with multiple biological targets or that possess a synergistic or additive effect compared to the individual components. phcogj.com The indoline-2,3-dione scaffold has been successfully hybridized with several other well-known pharmacophores.

Indoline-2,3-dione–Coumarin (B35378) Hybrids

Coumarins are a class of naturally occurring compounds known for a wide range of biological activities. The hybridization of the indoline-2,3-dione scaffold with a coumarin moiety has emerged as a promising strategy for developing new therapeutic agents, particularly in oncology. ekb.egphcogj.com These hybrid molecules can be designed in several ways, including the creation of spiro compounds where the two ring systems share a common atom, or by linking them through a flexible or rigid bridge. ekb.egnih.gov For example, a common synthetic route involves linking the two fragments via an alkyl chain, similar to the N1-substituent in the parent compound. nih.gov The resulting hybrids are then evaluated for their biological activities. ekb.egphcogj.com

Indoline-2,3-dione–Thiazolidine-2,4-dione Derivatives

The thiazolidine-2,4-dione (TZD) ring is another pharmacologically significant scaffold, most famously found in the glitazone class of antidiabetic drugs. Hybrids incorporating both indoline-2,3-dione and TZD moieties have been synthesized and evaluated for various biological activities. nih.govnih.gov These molecules are often designed as potential enzyme inhibitors.

For instance, a series of twenty-six indole derivatives containing a thiazolidine-2,4-dione moiety were synthesized and showed potent α-glucosidase inhibitory activities, with the most active compound (IT4) having an IC₅₀ value of 2.35 µM. nih.gov In another study, TZD was hybridized with 2-oxoindoline to create potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov The synthesis of these hybrids often involves condensation reactions to form spiro[indoline-3,2′-thiazolidine]-2,4′-diones or related structures. researchgate.net

Table 3: Biological Activity of Indoline-2,3-dione–Thiazolidine-2,4-dione Hybrids

| Hybrid Compound ID | Target | Biological Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| IT4 | α-Glucosidase | Inhibition | 2.35 ± 0.11 µM | nih.gov |

| Compound 12a | VEGFR-2 | Inhibition | Not specified | nih.gov |

| Compound 12a | Caco-2 cell line | Cytotoxicity | 2 µM | nih.gov |

| Compound 12a | HepG-2 cell line | Cytotoxicity | 10 µM | nih.gov |

| Compound 12a | MDA-MB-231 cell line | Cytotoxicity | 40 µM | nih.gov |

Indoline-2,3-dione–Sulfonamide Conjugates

The hybridization of the indoline-2,3-dione scaffold with sulfonamide moieties has yielded promising compounds, particularly as enzyme inhibitors. Researchers have explored these conjugates for their potential in managing conditions like diabetes by targeting key digestive enzymes. acs.orgnih.gov

Research Findings

A series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, two enzymes involved in carbohydrate digestion. acs.org The synthesis typically involves a two-step process: first, the reaction of a substituted indoline-2,3-dione with hydrazine (B178648) hydrate (B1144303) to form a 3-hydrazonoindolin-2-one intermediate. This intermediate is then treated with a substituted benzene sulfonyl chloride to yield the final sulfonamide conjugate. acs.org

In one study, several synthesized compounds demonstrated significant inhibitory potential against both enzymes, with some analogues showing greater potency than the standard drug, acarbose. acs.org Specifically, analogue 11 from the series, which features chloro-substituents on both the isatin and the sulfonamide's phenyl ring, along with a hydroxyl group, was identified as the most potent inhibitor for both α-glucosidase and α-amylase. acs.orgnih.gov The presence of electron-withdrawing groups (like chlorine) and hydrogen-bonding groups (like hydroxyl) was found to be crucial for enhancing the inhibitory activity. nih.gov Conversely, compounds substituted with a nitro group showed diminished activity. acs.org

| Compound Analogue | Substituents | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1 | -NO₂ on isatin ring | 1.10 ± 0.10 | 1.30 ± 0.10 | nih.gov |

| 6 | Unsubstituted isatin ring | 1.20 ± 0.10 | 1.60 ± 0.10 | nih.gov |

| 11 | -Cl on isatin; two -Cl and one -OH on sulfonamide ring | 0.90 ± 0.10 | 1.10 ± 0.10 | nih.gov |

| Acarbose (Standard) | N/A | 11.50 ± 0.30 | 12.20 ± 0.30 | acs.org |

Indoline-2,3-dione–Triazole/Oxadiazole Derivatives

The conjugation of indoline-2,3-dione with five-membered aromatic rings containing multiple nitrogen or oxygen atoms, such as triazoles and oxadiazoles, has become a significant strategy in drug discovery. These hybrid molecules often exhibit potent biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.netnih.gov The 1,2,3-triazole ring, in particular, is a popular linker, often synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction. nih.govresearchgate.net

Research Findings

Isatin-triazole hybrids have been investigated as anticancer agents. nih.govresearchgate.net One synthetic approach involves a one-pot Mannich reaction to produce a precursor like 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione, which can then be reacted with various reagents to generate a diverse library of derivatives, including spiro[indoline-3,3′- nih.govacs.orgmdpi.comtriazolidin]-ones and spiro[indoline-3,2′- nih.govmdpi.comacs.orgthiadiazol]-ones. nih.gov These compounds have shown cytotoxic activity against various cancer cell lines. researchgate.net

In another area of research, indole-linked 1,2,3-triazole derivatives were synthesized and found to modulate inflammatory pathways. nih.gov Specifically, certain compounds in this class were shown to significantly attenuate the production of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE₂) in human monocytes by suppressing the AGE-ROS-NF-κB signaling pathway, suggesting their potential as leads for treating diabetic complications. nih.gov

Furthermore, isatin-oxadiazole conjugates have also been explored for their therapeutic potential. researchgate.net The synthesis of the 1,3,4-oxadiazole (B1194373) ring is commonly achieved through the reaction of hydrazides with reagents like carboxylic acids or carbon disulfide. uobasrah.edu.iq These hybrids have been evaluated for various biological activities, contributing to the vast chemical space of isatin-based compounds. researchgate.net

Structure-Activity Relationship (SAR) Insights from Analogs and Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indoline-2,3-dione derivatives, SAR insights have been crucial for optimizing their potency and selectivity against various biological targets. nih.govnih.gov

Key SAR Observations:

Substitution on the Isatin Ring:

C5-Position: Substitution at the C-5 position of the isatin ring has been shown to be particularly important for monoamine oxidase (MAO) inhibition. nih.gov Halogen substitutions, such as with bromine (5-bromoisatin), can significantly enhance inhibitory potency, especially against MAO-B. acs.orgnih.gov A hydroxyl group at the C-5 position tends to increase selectivity toward MAO-A. acs.org

N1-Position: Modifications at the N-1 (lactam nitrogen) position can also influence activity. For instance, the introduction of a methyl group at N-1 can increase affinity towards MAO-B. acs.org

Lipophilicity: For general anticancer activity, Hansch analysis has indicated the importance of lipophilic substituents at the C-3 and C-5 positions of the isatin core. nih.gov

Substitution at the C3-Position:

Tyrosine Kinase Inhibition: The substituent at the C-3 position is a key determinant of selectivity for receptor tyrosine kinase (RTK) inhibitors. nih.gov Derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] group are highly specific for the VEGF (Flk-1) RTK. In contrast, those with bulky groups on a 3-(substituted benzylidenyl) moiety exhibit high selectivity for the EGF and Her-2 RTKs. nih.gov

Antibacterial Activity: In a series of 4-aminoquinoline-isatin hybrids, the nature of the substituent at the C-3 position influenced antibacterial efficacy. mdpi.com

Hybrid Conjugates:

Sulfonamide Conjugates: For isatin-sulfonamide hybrids targeting α-glucosidase and α-amylase, the electronic properties of the substituents are critical. acs.orgnih.gov The presence of less electron-withdrawing groups (like -Cl) and electron-donating groups capable of hydrogen bonding (like -OH) on the sulfonamide's phenyl ring significantly enhances inhibitory potential. Conversely, strong electron-withdrawing groups like nitro (-NO₂) tend to decrease activity. acs.orgnih.gov

| Derivative Class | Structural Modification | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Isatin Analogues | C5-Halogen substitution (e.g., Bromo) | Increased potency | MAO-B Inhibition | acs.orgnih.gov |

| Isatin Analogues | C5-Hydroxy substitution | Increased selectivity | MAO-A Inhibition | acs.org |

| 3-Substituted Indolin-2-ones | 3-[(five-membered heteroaryl ring)methylidenyl] | High specificity | VEGF (Flk-1) RTK Inhibition | nih.gov |

| 3-Substituted Indolin-2-ones | 3-(benzylidenyl) with bulky phenyl groups | High selectivity | EGF/Her-2 RTK Inhibition | nih.gov |

| Indoline-2,3-dione–Sulfonamides | -OH and -Cl groups on sulfonamide phenyl ring | Enhanced potency | α-Glucosidase/α-Amylase Inhibition | nih.gov |

| Indoline-2,3-dione–Sulfonamides | -NO₂ group on isatin or sulfonamide ring | Decreased potency | α-Glucosidase/α-Amylase Inhibition | acs.org |

| Indole-Triazoles | Specific triazole linkage | Modulation of inflammatory markers | COX-2/PGE₂ Production | nih.gov |

Computational and Theoretical Investigations of 1 2 P Tolyloxy Ethyl Indoline 2,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

While computational studies have been published for other derivatives of indoline-2,3-dione, the strict requirement to focus solely on 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione prevents the inclusion of that data. The successful generation of the requested article is contingent on the availability of research dedicated to this specific compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, like other isatin (B1672199) derivatives, is fundamental to its chemical behavior. uokerbala.edu.iq Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic properties and predict the stability of such molecules. dergipark.org.tr Studies on similar indoline-2,3-dione derivatives often utilize methods like B3LYP with various basis sets to analyze energetic properties, atomic charges, and dipole moments. dergipark.org.tr

Key electronic properties and reactivity descriptors that are typically calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller gap generally suggests higher reactivity. dergipark.org.tr For instance, in a study of substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones, the compound with the smallest HOMO-LUMO gap was predicted to be the most reactive. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical potential, global hardness, global softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and stability.

| Descriptor | Typical Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

| Chemical Potential | Tendency of electrons to escape |

| Global Hardness | Resistance to change in electron distribution |

| Global Softness | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | Measure of electrophilic character |

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods are also instrumental in predicting the spectroscopic properties of this compound, which can aid in its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict the ¹H and ¹³C NMR chemical shifts of molecules. dergipark.org.tr These theoretical calculations can be compared with experimental data to confirm the molecular structure. nih.gov For example, in a study of 1-(morpholinomethyl)indoline-2,3-dione, the structure was confirmed by comparing spectroscopic data with X-ray structural analysis. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. psu.edunih.gov These calculations help in the assignment of experimental IR peaks to specific vibrational modes of the functional groups present in the molecule. For instance, the characteristic C=O stretching vibrations in the indoline-2,3-dione core and other functional group vibrations can be identified. nih.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| NMR | Chemical Shifts (¹H, ¹³C) | GIAO |

| IR | Vibrational Frequencies | DFT/HF |

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Activity

The biological activity of a compound is intimately linked to its physicochemical properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mu-varna.bgnih.govsciensage.info For indoline-2,3-dione derivatives, several key parameters are evaluated:

Lipophilicity (log P): This parameter, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water, is crucial for membrane permeability and absorption. mu-varna.bgnih.gov A balanced log P value is generally desired for good oral bioavailability. mu-varna.bg Various computational models like XLOGP3, WLOGP, and iLOGP are used for its prediction. mu-varna.bg

Water Solubility (log S): Aqueous solubility is critical for a drug's absorption and distribution. mu-varna.bgresearchgate.net In silico models such as ESOL and Ali can predict the solubility of a compound. mu-varna.bg

Molecular Weight (MW): Molecular weight is a fundamental parameter in many drug-likeness rules, such as Lipinski's Rule of Five. researchgate.netresearchgate.net

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is used to predict oral bioavailability. nih.gov

Drug-likeness: Several rules, including Lipinski's Rule of Five, are applied to assess the drug-like character of a molecule. researchgate.netresearchgate.net These rules consider properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

ADME Properties: In silico platforms like SwissADME and admetSAR can predict various ADME properties, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. mu-varna.bgnih.govacs.org

| Parameter | Relevance to Biological Activity |

| Lipophilicity (log P) | Membrane permeability, absorption |

| Water Solubility (log S) | Absorption, distribution |

| Molecular Weight | Drug-likeness, oral bioavailability |

| TPSA | Oral bioavailability, membrane permeability |

| ADME Properties | Pharmacokinetics, potential for drug-drug interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline-2,3-dione Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.comjournaljpri.comresearchgate.net For libraries of indoline-2,3-dione derivatives, QSAR studies are invaluable for:

Identifying Key Structural Features: QSAR models can identify the physicochemical properties and structural features that are most influential for a specific biological activity, such as anticancer or antimicrobial effects. journaljpri.comresearchgate.net

Predicting the Activity of Novel Compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed or unsynthesized compounds, thereby prioritizing synthetic efforts. igi-global.comnih.gov

Guiding Drug Design: The insights gained from QSAR studies can guide the rational design of more potent and selective indoline-2,3-dione derivatives. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of indoline-2,3-dione derivatives with known biological activities is compiled. journaljpri.com

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series. journaljpri.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. journaljpri.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal (cross-validation) and external validation. igi-global.comresearchgate.net

For example, a QSAR study on isatin derivatives as anticancer agents might reveal that specific electronic and topological descriptors are crucial for their activity. researchgate.net This information can then be used to design new derivatives with enhanced anticancer properties.

| QSAR Step | Description |

| Data Set Preparation | Compiling a set of compounds with known biological activities. |

| Descriptor Calculation | Calculating various molecular properties for each compound. |

| Model Development | Building a mathematical model correlating descriptors with activity. |

| Model Validation | Assessing the predictive ability of the developed model. |

Analytical and Spectroscopic Characterization of 1 2 P Tolyloxy Ethyl Indoline 2,3 Dione and Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive understanding of the molecular structure of 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the indoline-2,3-dione core, the ethyl linker, and the p-tolyloxy group. Based on data from analogous structures, the aromatic protons of the isatin (B1672199) moiety typically appear in the downfield region, between δ 7.0 and 8.0 ppm. The protons on the p-tolyloxy group are also found in the aromatic region, with the methyl protons exhibiting a characteristic singlet at approximately δ 2.3 ppm. The ethyl linker protons would present as two triplets, corresponding to the -N-CH₂- and -O-CH₂- groups. For a similar compound, 1-(2-phenylethyl)-1H-indole-2,3-dione, the ethylene (B1197577) protons appear as multiplets in the δ 3.0-4.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The most downfield signals are typically those of the carbonyl carbons (C2 and C3) of the isatin core, appearing in the range of δ 160-185 ppm. The aromatic carbons of both the isatin and p-tolyl groups would resonate between δ 110 and 150 ppm. The carbons of the ethyl linker and the methyl group of the tolyl substituent would appear in the upfield region of the spectrum. For instance, in related N-substituted isoindoline-1,3-diones, the ethylene linker carbons are observed in the high-field region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Data predicted based on analogous compounds.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Isatin Aromatic-H | 7.0 - 7.8 (m) | 115 - 150 |

| p-Tolyl Aromatic-H | 6.8 - 7.2 (m) | 114 - 158 |

| -N-CH₂- | ~4.0 (t) | ~40 |

| -O-CH₂- | ~4.2 (t) | ~67 |

| -CH₃ | ~2.3 (s) | ~20 |

| C=O (Amide, C2) | - | ~165 |

| C=O (Ketone, C3) | - | ~183 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the stretching vibrations of the two carbonyl groups of the isatin moiety. mdpi.com Typically, the amide (C2=O) and ketone (C3=O) carbonyls give rise to strong absorption bands in the region of 1700-1780 cm⁻¹. researchgate.net The C-O-C stretching of the ether linkage would be expected to show a strong band around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 2: Characteristic IR Absorption Bands for this compound Data predicted based on analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide, C2) | ~1745 | Strong |

| C=O (Ketone, C3) | ~1720 | Strong |

| C-O-C (Ether) | ~1240 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | 2980 - 2850 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. For this compound (C₁₇H₁₅NO₃), the expected molecular weight is approximately 281.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the cleavage of the bond between the nitrogen of the isatin ring and the ethyl group, as well as the cleavage of the ether bond. Common fragments would include the isatinyl cation and the tolyloxyethyl cation or related radical cations. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a characteristic feature in the mass spectra of such compounds. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While specific X-ray crystallography data for this compound is not available in the reviewed literature, the solid-state structures of numerous isatin derivatives have been reported, providing insights into the likely molecular conformation and packing.

Chromatographic Purity and Separation Methods

Chromatographic techniques are pivotal for the purification of this compound from reaction mixtures and for assessing its purity. Thin-layer chromatography (TLC) and column chromatography are standard methods employed for isatin derivatives. nih.govmdpi.com

Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis of N-substituted isatins. mdpi.com It allows for the rapid qualitative assessment of the reaction mixture, helping to determine the point of completion. For isatin derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A common mobile phase for related compounds involves a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm). nih.gov

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. rsc.orgnih.gov Silica gel (200-300 mesh) is a frequently used stationary phase for the separation of isatin derivatives. nih.gov The elution is typically carried out using a gradient of solvents, commonly mixtures of petroleum ether and ethyl acetate or hexane and ethyl acetate. nih.govnih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product. For instance, in the synthesis of related N-substituted isatins, purification by column chromatography on silica gel with an eluent system of ethyl acetate and petroleum ether has been reported. nih.gov

Below is an interactive data table summarizing typical chromatographic conditions used for the purification of isatin derivatives, which would be applicable to this compound.

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

| Stationary Phase | Silica Gel GF254 | Silica Gel (200-300 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (varying ratios) | Petroleum Ether:Ethyl Acetate or Hexane:Ethyl Acetate (gradient elution) |

| Visualization | UV light (254 nm) | N/A (fractions collected and analyzed by TLC) |

| Application | Reaction Monitoring, Purity Check | Purification of crude product |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed structure of this compound (Molecular Formula: C₁₇H₁₅NO₃). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.gov

For many newly synthesized isatin derivatives, elemental analysis is a standard characterization method, with results often reported to be within ±0.4% of the calculated values, which is considered a confirmation of the structure. researchgate.net

| Element | Symbol | Calculated Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 72.58 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.38 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.98 |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.07 |

| Total | 281.311 | 100.00 |

This table of calculated values serves as a benchmark for the compositional verification of synthesized this compound via experimental elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.